molecular formula C14H14N4O3 B123054 7-(Diethylamino)coumarin-3-carbonyl azide CAS No. 157673-16-0

7-(Diethylamino)coumarin-3-carbonyl azide

Cat. No. B123054
CAS RN: 157673-16-0
M. Wt: 286.29 g/mol
InChI Key: FJIQMYGHCNXCHE-UHFFFAOYSA-N
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Description

7-(Diethylamino)coumarin-3-carbonyl azide is a synthetic coumarin-based compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this compound, it does provide insights into similar compounds that share the 7-diethylamino coumarin moiety. These compounds have been explored for their anti-mitotic potential in cancer therapy, spectroscopic properties, dye aggregation, and complex formation effects, as well as their synthesis and luminescent properties .

Synthesis Analysis

The synthesis of coumarin derivatives, including those with the 7-diethylamino group, typically involves condensation reactions. For instance, 7-diethylamino-3-(2-arylethenyl)coumarins and their isomers have been synthesized through condensation of formylcoumarin with aromatic compounds containing active methyl or methylene groups, or with o-phenylenediamine and N-methylphenylene-1,2-diamine . The reaction conditions are adjusted based on the reactivity of the components involved. These synthetic routes are crucial for producing various coumarin derivatives for further study and potential applications .

Molecular Structure Analysis

The molecular structure of coumarin derivatives, including those with the 7-diethylamino group, has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure of 7-(Diethylamino) Coumarin (C466) has been optimized using density functional theory (DFT), and its electronic absorption spectra have been calculated using time-dependent DFT (TD-DFT) . The structure of 3-(4-(anthracen-10-yl)phenyl)-7-(N,N'-diethylamino)coumarin has been determined by single-crystal X-ray crystallography, revealing specific dihedral angles between the coumarin ring and substituent groups .

Chemical Reactions Analysis

The chemical behavior of 7-diethylamino coumarin derivatives includes their propensity to form aggregates and their interactions with solvents, which can affect their optoelectronic properties. For instance, 7-(Diethylamino)-coumarin-3-carboxylic acid has been shown to form J-aggregates, and its aggregation characteristics have been studied in different solvents . Additionally, the fluorescence properties of these compounds can be influenced by the presence of azolyl groups, as seen in the synthesis of 3-azolyl-7-diethylaminocoumarin derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-diethylamino coumarin derivatives are diverse and have been extensively studied. These compounds exhibit photoluminescence, with high fluorescence quantum yields and large Stokes shifts, making them suitable for applications in fluorescence-based techniques . The absorption and fluorescence spectra, as well as the acid-base characteristics, have been investigated to understand their behavior in different environments . The solvent polarity has been found to significantly affect the fluorescence quantum yield of these compounds .

Scientific Research Applications

Dye Aggregation and Complex Formation

7-(Diethylamino)coumarin-3-carboxylic acid has been used as a laser dye, fluorescent label, and biomedical inhibitor. It shows varying optoelectronic properties due to molecular aggregation in different solvents. This property is significant for applications requiring controlled dye behaviors (Liu et al., 2014).

Fluorescent Properties and Optical Applications

This compound, when modified with an azo group, displays fluorescence despite the azo presence, which is generally non-fluorescent. This characteristic is useful in synthesizing fluorescent dyes with charge transfer properties (Tathe & Sekar, 2016).

Fluorescent Chemosensor Development

7-(Diethylamino)coumarin-3-carbonyl azide derivatives have been developed as fluorescent chemosensors. They demonstrate selective and sensitive detection of Cu2+ ions, important in environmental and biological sensing applications (Karaoğlu et al., 2017).

Photo-crosslinking in Hydrogel Formation

The compound is utilized in the photo-crosslinking of self-assembled hydrogels. This application is crucial in materials science for developing stable hydrogels with enhanced mechanical properties (Kim et al., 2015).

HPLC Separation and Optical Quantification

It's used for the derivatization of ceramides, aiding in their separation and sensitive optical quantification using HPLC. This application is significant in biochemical analysis and research (Blaess et al., 2015).

Synthesis of Photoprotecting Groups

The compound is used in the synthesis of photoprotecting groups, crucial in photochemistry and biology for controlling the release of protected substances (Bassolino et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 7-(Diethylamino)coumarin-3-carbonyl azide are proteins and other carbonyl-containing molecules . This compound is particularly suitable for labeling these targets .

Mode of Action

This compound acts as an aldehyde and ketone reactive probe . It interacts with its targets by binding to aldehydes and ketones present in proteins and other carbonyl-containing molecules . This interaction results in the labeling of these molecules, which can then be detected and quantified .

Biochemical Pathways

The compound is involved in the biochemical pathway of ceramide metabolism . Ceramides can be derivatized using this compound, allowing for the sensitive optical quantification of individual cellular ceramides . This process involves gradient HPLC separation .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The result of the action of this compound is the labeling of proteins and other carbonyl-containing molecules . This allows for the sensitive optical quantification of these molecules, particularly individual cellular ceramides . This can be useful in various research and diagnostic applications.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is shipped at 4°C and is recommended to be stored at -20°C long term . It should also be stored in the dark and under desiccating conditions . These conditions can influence the compound’s action, efficacy, and stability. Furthermore, the compound should be allowed to equilibrate to room temperature for at least 1 hour before use .

Safety and Hazards

7-(Diethylamino)coumarin-3-carbonyl azide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this substance .

properties

IUPAC Name

7-(diethylamino)-2-oxochromene-3-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-18(4-2)10-6-5-9-7-11(13(19)16-17-15)14(20)21-12(9)8-10/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQMYGHCNXCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402002
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157673-16-0
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(Diethylamino)coumarin-3-carbonyl azide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 7-(diethylamino)coumarin-3-carbonyl azide used for analyzing ceramides?

A1: Ceramides, being lipids, lack strong chromophores that would allow for easy detection using conventional spectroscopic methods like UV-Vis. this compound acts as a derivatizing agent. This means it reacts with ceramides, attaching its coumarin structure to the ceramide molecule []. Coumarin derivatives are known for their strong fluorescence, making the derivatized ceramides detectable at very low concentrations using fluorescence detection in HPLC []. This enables highly sensitive quantification of different ceramide species.

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